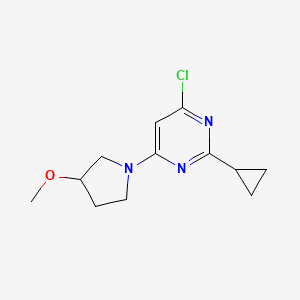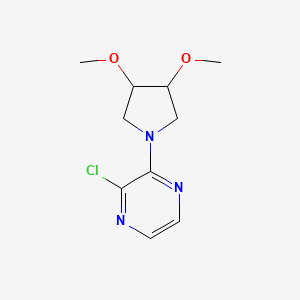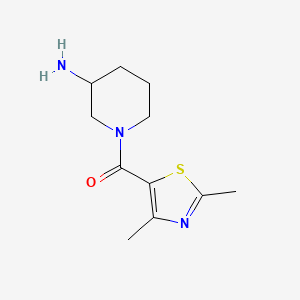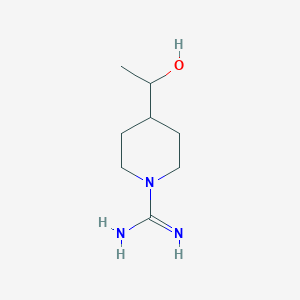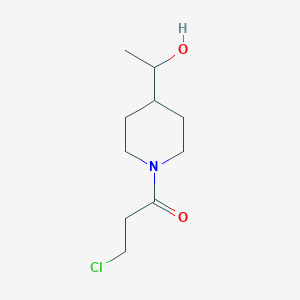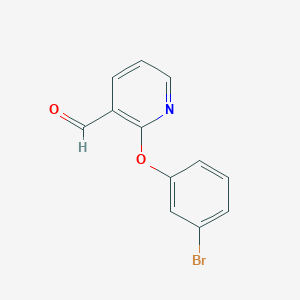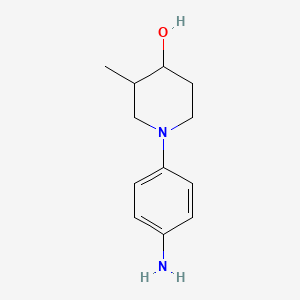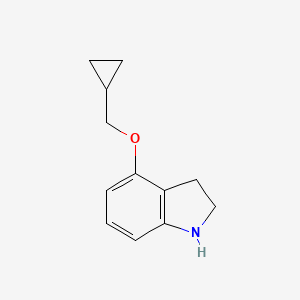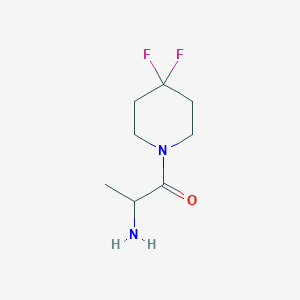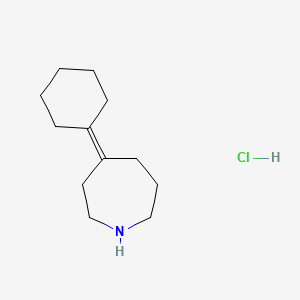
4-Cyclohexylideneazepane hydrochloride
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and its CAS registry number.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.Scientific Research Applications
Photoresponsive Liquid Crystal Dopants
Compounds similar to 4-Cyclohexylideneazepane hydrochloride have been studied for their potential as dopants in liquid crystals. For instance, a chiral cyclohexane containing photochromic diarylethene units has shown the ability to induce stable photoswitching between nematic and cholesteric phases in liquid crystals, suggesting applications in optical devices and displays (Yamaguchi et al., 2000).
Corrosion Inhibitors and Surfactants
Another application area is in corrosion inhibition. Cyclohexane derivatives have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating the potential to protect industrial materials from corrosion. These compounds can serve both as corrosion inhibitors and surfactants, highlighting their multifunctionality in chemical processes (Ostapenko et al., 2014).
Environmental Fate and Toxicity Studies
Studies on hexachlorocyclohexane isomers, which are structurally related, have provided significant insights into their environmental fate and toxicity. Such research aids in understanding the persistence, global transport, and ecological impacts of organochlorine pesticides, which can inform regulatory policies and environmental cleanup efforts (Willett et al., 1998).
Catalysis and Organic Synthesis
Compounds with cyclohexane structures are utilized in catalysis and organic synthesis, demonstrating their importance in creating chemically active sites for specific reactions. For example, research into the regioselective dichlorocyclopropanation of vinyl cyclohexenes underlines the role these compounds can play in synthesizing complex molecules (Jayachandran & Wang, 2000).
Biomedical Applications
Further, cyclohexane derivatives have been evaluated for their biological activities, including as metabolites of cyclohexylamine in various species. Understanding the metabolic pathways and biological impacts of such compounds can contribute to drug development and toxicology (Renwick & Williams, 1972).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and store the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.
properties
IUPAC Name |
4-cyclohexylideneazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYTWQSHDZUDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCNCC2)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylideneazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



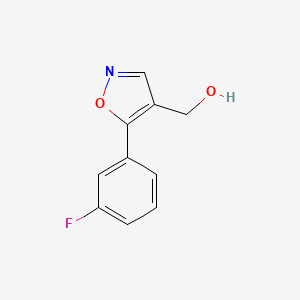
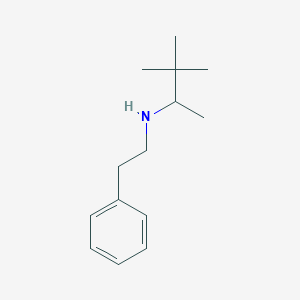
![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)
![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
